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Audience: Researchers, scientists, and drug development professionals.

Introduction: Prosystemin is a 200-amino acid prohormone that is the precursor to systemin,
an 18-amino acid polypeptide that functions as a primary signal in the systemic wound
response in plants, particularly in the Solanaceae family.[1][2][3] Upon mechanical wounding or
herbivore attack, prosystemin is processed to release systemin, which triggers a signaling
cascade leading to the synthesis of jasmonic acid and the expression of a wide array of
defense genes, such as those for proteinase inhibitors.[2][4] The quantification of prosystemin
is critical for understanding plant stress physiology, evaluating the efficacy of pest-resistant
transgenic plants, and potentially identifying novel peptide-based biocontrol agents.

These application notes provide detailed protocols for the extraction, and quantitative analysis
of prosystemin from plant tissues using Enzyme-Linked Immunosorbent Assay (ELISA) and
Liquid Chromatography-Mass Spectrometry (LC-MS).

Part 1: Experimental Protocols
Protocol 1: Total Protein Extraction from Plant Tissues

This protocol outlines a general procedure for extracting total soluble proteins, including
prosystemin, from plant leaf tissue.

Materials:

e Plant leaf tissue
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Liquid nitrogen
Mortar and pestle, pre-chilled

Extraction Buffer: 50 mM Tris-HCI (pH 7.5), 150 mM NaCl, 5 mM EDTA, 1 mM DTT, 1 mM
Phenylmethylsulfonyl fluoride (PMSF), 1x Protease Inhibitor Cocktail (commercial)

Microcentrifuge tubes

Refrigerated centrifuge

Procedure:

Harvest fresh plant leaf tissue (approx. 0.5 g) and immediately flash-freeze in liquid nitrogen
to prevent protein degradation.

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
Transfer the frozen powder to a pre-chilled microcentrifuge tube.

Add 1 mL of ice-cold Extraction Buffer to the tube.

Vortex vigorously for 1 minute to resuspend the powder and ensure thorough mixing.

Incubate the suspension on ice for 30 minutes, with intermittent vortexing every 5-10
minutes.

Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

Carefully transfer the supernatant, which contains the total soluble protein fraction, to a new
pre-chilled microcentrifuge tube.

Determine the protein concentration of the extract using a standard method such as the
Bradford or BCA assay.

The extract is now ready for downstream quantitative analysis or can be stored at -80°C for
future use.

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1175159?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Protocol 2: Quantitative Analysis by Indirect ELISA

This protocol describes a competitive ELISA for the quantification of prosystemin. This method
is highly sensitive and relies on the development of a specific polyclonal or monoclonal
antibody against a prosystemin-specific epitope.

Principle: Known amounts of a prosystemin standard or unknown amounts in a plant extract
are coated onto a microplate. A primary antibody specific to prosystemin is added, followed by
an enzyme-conjugated secondary antibody. The signal is inversely proportional to the amount
of prosystemin in the sample.

Materials:

High-binding 96-well ELISA microplate

o Purified prosystemin standard (recombinant or purified native protein)

e Plant protein extract (from Protocol 1)

o Primary antibody: Rabbit anti-prosystemin polyclonal antibody

e Secondary antibody: HRP-conjugated Goat anti-rabbit IgG

o Coating Buffer: 100 mM Sodium Carbonate/Bicarbonate buffer, pH 9.6

o Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS-T (Phosphate Buffered Saline with
0.05% Tween-20)

o Wash Buffer: PBS-T

e Substrate: TMB (3,3",5,5-Tetramethylbenzidine)

e Stop Solution: 2 M H2SOa4

e Microplate reader

Procedure:
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o Coating: Dilute the purified prosystemin standard and plant extracts to various
concentrations in Coating Buffer. Add 100 pL of each dilution to the wells of the microplate.
Include buffer-only wells as a negative control. Incubate overnight at 4°C.

e Washing: Discard the coating solution and wash the plate three times with 200 pL of Wash
Buffer per well.

» Blocking: Add 200 pL of Blocking Buffer to each well to block non-specific binding sites.
Incubate for 2 hours at room temperature.

e Primary Antibody Incubation: Wash the plate three times as in step 2. Add 100 pL of the
primary anti-prosystemin antibody (diluted in Blocking Buffer, e.g., 1:1000) to each well.
Incubate for 2 hours at room temperature.

e Secondary Antibody Incubation: Wash the plate three times. Add 100 pL of the HRP-
conjugated secondary antibody (diluted in Blocking Buffer) to each well. Incubate for 1 hour
at room temperature.

o Detection: Wash the plate five times with Wash Buffer. Add 100 pL of TMB substrate to each
well and incubate in the dark for 15-30 minutes, or until sufficient color develops.

o Stop Reaction: Add 50 L of Stop Solution to each well to stop the reaction. The color will
change from blue to yellow.

* Measurement: Read the absorbance at 450 nm using a microplate reader.

e Analysis: Generate a standard curve by plotting the absorbance values against the known
concentrations of the prosystemin standards. Use the standard curve to determine the
concentration of prosystemin in the plant extracts. The detection limit for such assays can
be in the nanogram range.[5]

Protocol 3: Quantitative Analysis by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high specificity and
sensitivity for protein quantification. This protocol outlines a general workflow for a bottom-up
proteomics approach where prosystemin is digested into specific peptides that are then
quantified.
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Principle: Proteins in the extract are denatured, reduced, alkylated, and digested into peptides
using trypsin. The resulting peptide mixture is separated by reverse-phase liquid
chromatography and analyzed by a tandem mass spectrometer. Specific prosystemin-derived
peptides (proteotypic peptides) are selected and fragmented, and the intensity of the resulting
fragment ions is used for quantification against a standard.

Materials:

Plant protein extract (from Protocol 1)

e Urea, Dithiothreitol (DTT), lodoacetamide (IAA)

e Trypsin (mass spectrometry grade)

 Ammonium Bicarbonate buffer

e Formic acid

o Acetonitrile (HPLC grade)

e LC-MS/MS system (e.g., Q Exactive or Triple Quadrupole)[6][7]

o Stable isotope-labeled synthetic peptide standard (for absolute quantification)
Procedure:

o Sample Preparation (In-Solution Digestion):

o Take a known amount of protein extract (e.g., 50 ug).

o Denature the proteins by adding Urea to a final concentration of 6 M.

o Reduce disulfide bonds by adding DTT (10 mM final concentration) and incubating at 56°C
for 1 hour.

o Alkylate cysteine residues by adding IAA (55 mM final concentration) and incubating for 45
minutes in the dark at room temperature.
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o Dilute the sample 4-fold with 50 mM Ammonium Bicarbonate buffer to reduce the Urea
concentration.

o Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

o Stop the digestion by adding formic acid to a final concentration of 1%.

e Peptide Cleanup:
o Use a C18 solid-phase extraction (SPE) cartridge to desalt the peptide mixture.

o Dry the purified peptides using a vacuum centrifuge and resuspend in a solution of 0.1%
formic acid in water for LC-MS/MS analysis.

e LC-MS/MS Analysis:

[e]

Inject the peptide sample into the LC-MS/MS system.

o Separate peptides using a reverse-phase column (e.g., C18) with a gradient of increasing
acetonitrile concentration.[8]

o Operate the mass spectrometer in a data-dependent acquisition (for discovery) or Multiple
Reaction Monitoring (MRM) / Selected Reaction Monitoring (SRM) mode (for targeted
guantification).

o For MRM/SRM, pre-select the mass-to-charge (m/z) ratios of the precursor ions of
proteotypic prosystemin peptides and their specific fragment ions.

o Data Analysis:

[e]

Identify prosystemin peptides from the MS/MS spectra using a protein database search
algorithm.

[e]

Quantify the peak areas of the selected fragment ions for the target peptides.

o

For absolute quantification, compare the peak area of the native peptide to that of a co-
injected, known amount of a stable isotope-labeled synthetic version of the same peptide.
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Part 2: Data Presentation

The following table provides representative data on prosystemin concentrations in tomato
(Solanum lycopersicum) leaves under different conditions, as would be determined by a
validated quantitative assay like LC-MS/MS or ELISA. This data is illustrative and reflects the
known biological principles that wounding induces and overexpression enhances prosystemin
levels.[9][10][11]

Prosystemin

Plant Line Treatment Condition Concentration (ng/g Fresh
Weight)
Wild Type (WT) Unwounded Control 15+4

) Mechanical Wounding (6h
Wild Type (WT) 125 + 22
post-treatment)

Prosystemin Antisense Unwounded Control < 5 (Below Limit of Detection)

] ) Mechanical Wounding (6h
Prosystemin Antisense 258
post-treatment)

Prosystemin Overexpressor Unwounded Control 450 £ 55

Part 3: Visualizations (Diagrams)
Signaling Pathway and Experimental Workflows
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Caption: The prosystemin/systemin signaling cascade in response to wounding.
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Caption: General experimental workflow for prosystemin quantification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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